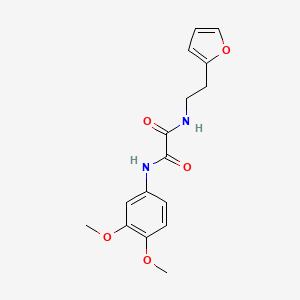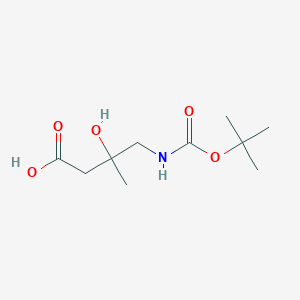
4-((tert-ブトキシカルボニル)アミノ)-3-ヒドロキシ-3-メチルブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amino groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
科学的研究の応用
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic syntheses.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用機序
Target of Action
It is known that the tert-butoxycarbonyl (boc) group is often used as a protecting group in peptide synthesis . This suggests that the compound may interact with peptide or protein targets.
Mode of Action
The 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid compound, due to its Boc group, can be involved in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . This allows for the controlled synthesis and modification of peptides.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid. For instance, the removal of the Boc group requires an acidic environment . Additionally, the compound may be sensitive to moisture
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of an amino acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, involves similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently into various organic compounds . This method offers advantages such as increased reaction control, scalability, and reduced waste.
化学反応の分析
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can participate in oxidation reactions to form carbonyl compounds or reduction reactions to form alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Removal of the Boc group yields the free amino acid.
Oxidation: Oxidation of the hydroxyl group forms a carbonyl compound.
Reduction: Reduction of the carbonyl group forms an alcohol.
類似化合物との比較
4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can be compared with other Boc-protected amino acids and similar compounds:
Phenylmethoxycarbonyl (Cbz) Protected Amino Acids: Cbz-protected amino acids are stable under acidic and basic conditions but require catalytic hydrogenation for deprotection.
Fmoc-Protected Amino Acids: Fmoc (fluorenylmethyloxycarbonyl) protection is another common method, which is removed under basic conditions, offering an alternative to Boc protection.
The uniqueness of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid lies in its specific combination of functional groups, making it particularly useful in certain synthetic applications where both protection and reactivity of the hydroxyl group are required .
特性
IUPAC Name |
3-hydroxy-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h15H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOTXFAXGLTENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
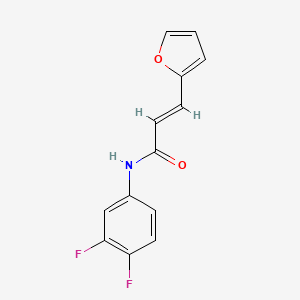
![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2572107.png)
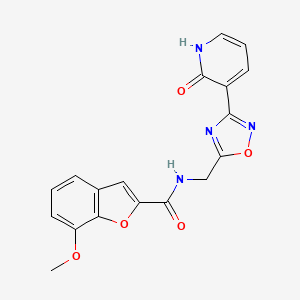

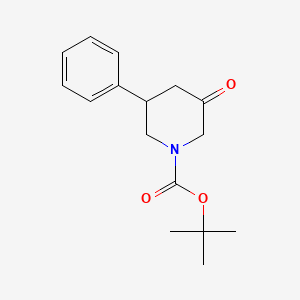
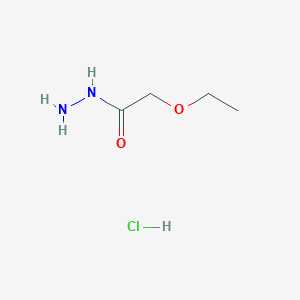
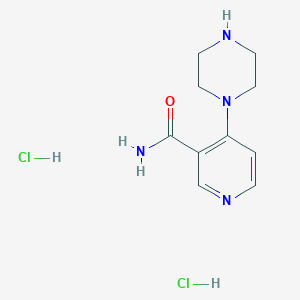
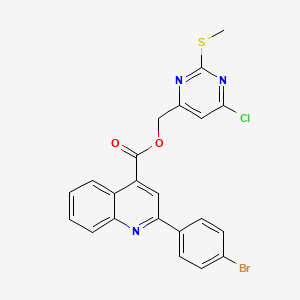

![2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2572123.png)
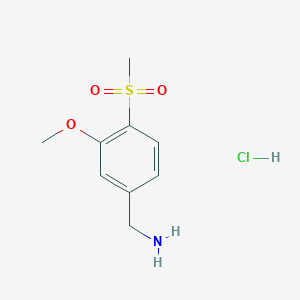
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)
![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)
